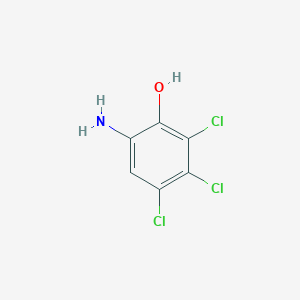

6-Amino-2,3,4-trichlorophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

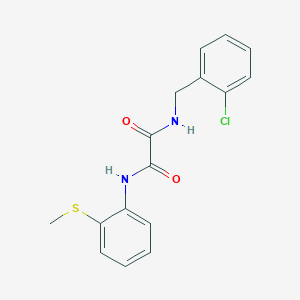

6-Amino-2,3,4-trichlorophenol is a derivative of trichlorophenol, which is an organochloride of phenol that contains three covalently bonded chlorine atoms . Trichlorophenols are produced by electrophilic halogenation of phenol with chlorine . There are six different isomers of trichlorophenol, and 2,3,4-Trichlorophenol is one of them .

Synthesis Analysis

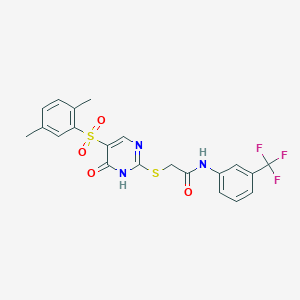

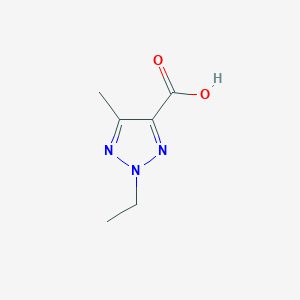

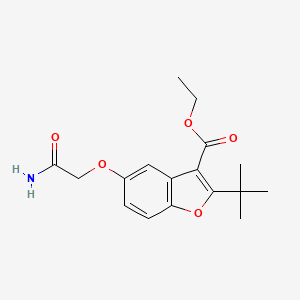

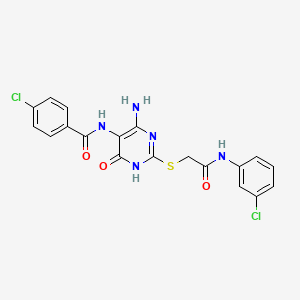

The synthesis of trichlorophenols involves the electrophilic halogenation of phenol with chlorine . In a study, a method was proposed for the determination of Chlorophenols in water, focusing on a particular compound, 2-amino-4-chlorophenol . The methodology developed involves solid phase extraction followed by analysis by high performance liquid chromatography coupled to tandem mass spectrometry with electrospray ionization (SPE-ESI-LS-MS/MS) .Molecular Structure Analysis

The molecular structure of trichlorophenols is based on structures generated from information available in ECHA’s databases . The molecular formula of 2,4,6-Trichlorophenol is C6H3Cl3O .Chemical Reactions Analysis

The degradation of trichlorophenols can be accelerated using an integrated photocatalytic-biological reactor (IPBR), which simultaneously couples photocatalysis and biodegradation in one reactor . The dechlorination efficiency of 2,4,6-TCP in the anode of MFCs could reach 86.51%, accompanying with power generation .Aplicaciones Científicas De Investigación

Photocatalytic Water Treatment

Research demonstrates the effectiveness of photocatalytic oxidation for removing 2,4,6-trichlorophenol from water using ZnO, highlighting its potential for mitigating water pollution due to the toxicity of such compounds (Gaya, Abdullah, Hussein, & Zainal, 2010).

Adsorption and Removal from Aqueous Solutions

Studies have shown that 2,4,6-trichlorophenol can be effectively adsorbed from aqueous solutions using activated carbon and other materials, providing a method for its removal due to its high toxicity and persistence (Tümsek, Bayindir, Bodur, & Koyuncu, 2015).

Biological Treatment and Degradation

Biological processes have been explored for the degradation of halogenated phenolic compounds, including 2,4,6-trichlorophenol, in anaerobic-aerobic treatment systems. These processes are effective for the complete degradation of such pollutants (Armenante, Kafkewitz, Lewandowski, & Jou, 1999).

Environmental Impact Assessment

Research on the photolytic degradation of chlorophenolic substances, including 2,4,6-trichlorophenol, has indicated the formation of more toxic products, emphasizing the need to understand their environmental impacts (Svenson & Hynning, 1997).

Electrochemical Detection

Developments in electrochemical sensors for detecting 2,4,6-trichlorophenol highlight its importance as an environmental toxicant. These sensors offer sensitive and selective detection methods (Buledi, Solangi, Memon, Haider, Ameen, Khand, Bhatti, & Qambrani, 2021).

Predicted No Effect Concentrations (PNEC) Derivation

Studies focusing on the toxicity of 2,4,6-trichlorophenol have led to the derivation of PNEC values, crucial for environmental risk assessment (Jin, Zha, Xu, Giesy, Richardson, & Wang, 2012).

Peroxidase-Catalyzed Oxidation

Investigations into the peroxidase-catalyzed oxidation of 2,4,6-trichlorophenol provide insights into alternative pathways of bioactivation and degradation (Wiese, Chang, Lloyd, Freeman, & Samokyszyn, 1998).

Mecanismo De Acción

Target of Action

Similar compounds like hexachlorophene target the membrane-bound part of the electron transport chain, specifically respiratory d-lactate dehydrogenase .

Mode of Action

Hexachlorophene, a related compound, inhibits the membrane-bound part of the electron transport chain, induces leakage, causes protoplast lysis, and inhibits respiration . It’s plausible that 6-Amino-2,3,4-trichlorophenol might have a similar mode of action.

Biochemical Pathways

For instance, CprA3 and CprA5 enzymes catalyze the dechlorination of highly chlorinated phenols . This suggests that 6-Amino-2,3,4-trichlorophenol might be involved in similar biochemical pathways.

Pharmacokinetics

A study on 2,4,6-trichlorophenol in rats showed that the compound was found in various tissues after administration, with the highest concentration in the kidney . This suggests that 6-Amino-2,3,4-trichlorophenol might have similar ADME properties.

Result of Action

Chlorophenols and their derivatives are known to be highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Amino-2,3,4-trichlorophenol. For instance, different carbon sources can affect the degradation of chlorophenols . Additionally, the compound can be introduced into the environment via anthropogenic activities, and people may be exposed to it through ingestion of contaminated food or water or inhalation of contaminated air .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-amino-2,3,4-trichlorophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3NO/c7-2-1-3(10)6(11)5(9)4(2)8/h1,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADPKOKICNFAMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2,3,4-trichlorophenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2889276.png)

![2-[4-(Methoxycarbonyl)-1H-pyrazol-1-YL]propanoic acid](/img/structure/B2889279.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2889282.png)

![3-(Dimethylamino)-2-[[(E)-2-(4-fluorophenyl)ethenyl]sulfonylamino]-N,N-dimethylbenzenesulfonamide](/img/structure/B2889286.png)